NICKEL(II) HYDROXIDE CARBONATE
Description
Nickel(II) hydroxide carbonate, commonly referred to as basic nickel carbonate, is a mixed hydroxide-carbonate compound with variable formulations such as Ni3(CO3)(OH)4 or NiCO3·2Ni(OH)2·4H2O . Industrially, it serves as a critical intermediate in nickel hydrometallurgy and electroplating due to its solubility in ammonia-carbonate solutions . Its layered structure, combining hydroxide and carbonate ions with nickel cations, enables versatile applications in catalysis, energy storage, and wastewater treatment .

Properties
CAS No. |
12011-78-8 |
|---|---|
Molecular Formula |
CH4Ni3O7 |
Molecular Weight |
304.12 |
Origin of Product |
United States |
Preparation Methods
Sodium Carbonate-Nickel Nitrate Reaction
A patented method utilizes nickel nitrate () and sodium carbonate () as primary reactants, with sodium bicarbonate () acting as a buffer. The reaction occurs in a multi-step process:
-
Premixing : Solutions of and are blended to form a seed solution.
-
Feeding : The seed solution is introduced into a reactor alongside , maintaining a flow rate of 0.4–1.2 mL/min for each reactant.
-
Reaction : The mixture is stirred at 70–90°C and pH 7–9 for 1–3 hours, yielding a composite of and .
The reaction equation is:
The inclusion of mitigates pH fluctuations, enhancing the conversion rate to 92–95% and increasing nickel content to 48–50% (mass %).
Carbon Dioxide Absorption Method
An alternative approach involves absorbing gas into a sodium hydroxide () solution to generate , which is then reacted with nickel sulfate ():
This method produces nickel carbonate with a nickel content of 45–47% but requires precise control of flow rates to avoid impurities like .
Hydrothermal Synthesis
Hydrothermal methods enable the formation of hierarchical nanostructures with high surface areas, ideal for photocatalytic applications. A one-pot synthesis using nickel nitrate hexahydrate (), urea (), and ammonium bicarbonate () proceeds as follows:
-
Dissolution : (0.1 M) and (0.15 M) are dissolved in deionized water.
-
Heating : The solution is heated to 120–180°C for 12–24 hours in a Teflon-lined autoclave.
-
Washing and Drying : The precipitate is washed with ethanol and dried at 60°C.
The resulting exhibits a mesoporous structure with a specific surface area of 35–40 m²/g, facilitating a hydrogen evolution rate of 10 μmol g⁻¹ h⁻¹ under white light.
Buffer-Controlled Precipitation
Buffer systems optimize nickel hydroxide carbonate composition by stabilizing pH during precipitation. A study demonstrated that adjusting concentrations modulates the ratio:
-
Acidic Conditions (pH 7–8) : Higher content (up to 60%).
-
Alkaline Conditions (pH 8–9) : Dominance of (up to 70%).
This method achieves a nickel content of 47–50% (mass %) and reduces particle agglomeration through controlled feeding rates.
Comparative Analysis of Preparation Methods
| Parameter | Aqueous Precipitation | Hydrothermal Synthesis | Buffer-Controlled |
|---|---|---|---|
| Temperature | 70–90°C | 120–180°C | 70–90°C |
| Reaction Time | 1–3 hours | 12–24 hours | 1–3 hours |
| Nickel Content | 45–50% | 43–47% | 47–50% |
| Surface Area | 20–25 m²/g | 35–40 m²/g | 25–30 m²/g |
| Key Advantage | Scalability | High porosity | Tunable composition |
Characterization Techniques
X-Ray Diffraction (XRD)
XRD patterns of nickel hydroxide carbonate typically show peaks at 2θ = 19.3°, 33.2°, and 59.4°, corresponding to the (001), (100), and (110) planes of .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) hydroxide carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal under certain conditions.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Often requires reducing agents like hydrogen gas or carbon monoxide.
Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used.
Major Products Formed:
Oxidation: Nickel(III) oxide or nickel oxyhydroxide.
Reduction: Metallic nickel.
Substitution: Nickel salts (e.g., nickel chloride) and carbon dioxide.
Scientific Research Applications
Nickel(II) hydroxide carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and materials.
Biology: Investigated for its potential in biological systems, particularly in enzyme mimetics and bio-catalysis.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of rechargeable batteries, supercapacitors, and electrochromic devices.
Mechanism of Action
The mechanism by which nickel(II) hydroxide carbonate exerts its effects is primarily through its electrochemical properties. In catalytic applications, it facilitates redox reactions by alternating between different oxidation states of nickel. This compound enhances the efficiency of electron transfer processes, making it valuable in energy storage and conversion technologies .
Comparison with Similar Compounds
Table 1: Comparative Overview of Nickel Compounds
Q & A
Q. What experimental strategies ensure reproducibility in synthesizing this compound with consistent electrochemical performance?
- Methodology : Standardize precursor concentrations (e.g., Ni²⁺:CO₃²⁻ molar ratios) and aging times. Use a design-of-experiments (DoE) matrix (e.g., Box-Behnken) to optimize variables like pH and temperature. Validate batch consistency via cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) testing .
Q. How does the coordination environment of nickel in hydroxide carbonate influence its catalytic activity in carbon-heteroatom coupling reactions?
- Methodology : Probe active sites via in-situ XAS during catalysis. Compare turnover frequencies (TOFs) for Ni²⁺ in octahedral (carbonate-bound) vs. tetrahedral (hydroxide-rich) geometries. Isotopic labeling (e.g., ¹³CO₃²⁻) can track carbonate participation in reaction mechanisms .
Q. What role do synthetic conditions play in stabilizing metastable polymorphs of this compound?
Q. How can computational models predict the environmental persistence and toxicity of this compound in aqueous systems?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate solubility products (Ksp) and bioaccumulation factors. Validate with ecotoxicity assays (e.g., Daphnia magna mortality tests) under varying pH/ionic strength .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
